molecular formula C24H24N2O7 B1663708 SID 7969543 CAS No. 868224-64-0

SID 7969543

Cat. No.: B1663708
CAS No.: 868224-64-0
M. Wt: 452.5 g/mol
InChI Key: KWMBIIQCLUIHDI-UHFFFAOYSA-N
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Description

2-[[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester is a member of isoquinolines.

Biological Activity

SID 7969543 is a selective inhibitor of Steroidogenic Factor-1 (SF-1), a nuclear receptor that plays a crucial role in the regulation of steroidogenesis and reproductive functions. This compound has garnered attention for its potential applications in treating conditions related to hormone dysregulation and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound functions primarily as an antagonist of SF-1, inhibiting its activity through competitive binding. The compound exhibits varying inhibitory potency against other nuclear receptors, including RORα and VP16, with reported IC50 values as follows:

  • SF-1 : 0.76 µM
  • RORα : >33 µM
  • VP16 : >33 µM .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits SF-1-mediated transcriptional activation. For instance, in assays using cell lines expressing SF-1, the compound significantly reduced the expression of target genes involved in steroid hormone synthesis. The inhibition was quantified using luciferase reporter assays, showing a dose-dependent response with maximal inhibition observed at concentrations around its IC50 value.

Case Studies

Research has highlighted the relevance of this compound in various biological contexts:

  • Reproductive Health : In studies focusing on ovarian function, this compound was shown to modulate the expression of anti-Müllerian hormone (AMH) in granulosa cells. The compound's inhibition of SF-1 led to decreased AMH levels, suggesting potential implications for fertility treatments .
  • Metabolic Disorders : Given SF-1's role in energy metabolism and steroidogenesis, this compound's ability to inhibit this receptor may offer therapeutic avenues for conditions such as obesity and adrenal disorders. Animal models treated with this compound exhibited altered metabolic profiles, indicating its potential utility in metabolic disease management .

Data Tables

CompoundTarget ReceptorIC50 (µM)Selectivity
This compoundSF-10.76High
RORα>33Low
VP16>33Low

Properties

IUPAC Name

ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O7/c1-3-30-24(29)15(2)33-19-6-4-5-18-17(19)9-10-26(23(18)28)14-22(27)25-16-7-8-20-21(13-16)32-12-11-31-20/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMBIIQCLUIHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399071
Record name Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868224-64-0
Record name Ethyl 2-[[2-[2-[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]-2-oxoethyl]-1,2-dihydro-1-oxo-5-isoquinolinyl]oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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